molecular formula C25H30N2O3 B11312789 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11312789
M. Wt: 406.5 g/mol
InChI Key: YGWRZVAMCUEQMF-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a tert-butylphenyl group, and a dimethylaminoethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and the subsequent attachment of the tert-butylphenyl and dimethylaminoethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification methods, such as chromatography and crystallization, is also essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide include other chromene derivatives with varying substituents, such as:

  • 2,4-Di-tert-butylphenol
  • N-(tert-butoxycarbonyl)ethanolamine
  • 2,6-Di-tert-butyl-4-methylpyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-16-7-12-19-21(28)14-23(30-22(19)13-16)24(29)26-15-20(27(5)6)17-8-10-18(11-9-17)25(2,3)4/h7-14,20H,15H2,1-6H3,(H,26,29)

InChI Key

YGWRZVAMCUEQMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C

Origin of Product

United States

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